4-(4-Methoxy-3-nitrophenyl)morpholine
Overview
Description
4-(4-Methoxy-3-nitrophenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a morpholine ring
Mechanism of Action
Target of Action
It is known that morpholine derivatives have been widely used in medicinal chemistry, including in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents . Therefore, it can be inferred that 4-(4-Methoxy-3-nitrophenyl)morpholine may interact with similar targets.
Mode of Action
Given the wide range of biological activities associated with morpholine derivatives, it is likely that this compound interacts with its targets in a manner that modulates their function, leading to therapeutic effects .
Biochemical Pathways
Considering the broad spectrum of biological activities associated with morpholine derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given the wide range of biological activities associated with morpholine derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
4-(4-Methoxy-3-nitrophenyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .
Preparation Methods
The synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine typically involves the reaction of 4-methoxy-3-nitroaniline with morpholine. One common method includes the following steps:
Nitration: The starting material, 4-methoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-3-nitroaniline.
Chemical Reactions Analysis
4-(4-Methoxy-3-nitrophenyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
4-(4-Methoxy-3-nitrophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Comparison with Similar Compounds
4-(4-Methoxy-3-nitrophenyl)morpholine can be compared with other similar compounds, such as:
4-(4-Nitrophenyl)morpholine: This compound lacks the methoxy group, which can influence its reactivity and biological activity.
4-(3-Methoxy-4-nitrophenyl)morpholine: This isomer has the methoxy and nitro groups in different positions on the phenyl ring, which can affect its chemical properties and applications.
Properties
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-3-2-9(8-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUASRJAQVAMJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589927 | |
Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383870-96-0 | |
Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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